N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide

Chemical procurement Medicinal chemistry research Oxalamide SAR

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide (CAS 1105246-87-4, molecular formula C₁₄H₁₉N₃O₅S, MW 341.38 g/mol, typical purity ≥95%) is a synthetic oxalamide derivative characterized by a 1,1-dioxidoisothiazolidin-2-yl (cyclic sulfonamide) moiety attached to a phenyl ring at the meta position and an N2-(3-hydroxypropyl) side chain. The compound belongs to a broader class of research chemicals in which the oxalamide core links a substituted aromatic amine to a hydroxyalkyl amine, a scaffold explored in medicinal chemistry for enzyme inhibition and receptor modulation.

Molecular Formula C14H19N3O5S
Molecular Weight 341.38
CAS No. 1105246-87-4
Cat. No. B2588548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide
CAS1105246-87-4
Molecular FormulaC14H19N3O5S
Molecular Weight341.38
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCCO
InChIInChI=1S/C14H19N3O5S/c18-8-2-6-15-13(19)14(20)16-11-4-1-5-12(10-11)17-7-3-9-23(17,21)22/h1,4-5,10,18H,2-3,6-9H2,(H,15,19)(H,16,20)
InChIKeyNNLRHRRMFYZTPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide (CAS 1105246-87-4): Chemical Class, Core Structure, and Sourcing Baseline


N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide (CAS 1105246-87-4, molecular formula C₁₄H₁₉N₃O₅S, MW 341.38 g/mol, typical purity ≥95%) is a synthetic oxalamide derivative characterized by a 1,1-dioxidoisothiazolidin-2-yl (cyclic sulfonamide) moiety attached to a phenyl ring at the meta position and an N2-(3-hydroxypropyl) side chain [1]. The compound belongs to a broader class of research chemicals in which the oxalamide core links a substituted aromatic amine to a hydroxyalkyl amine, a scaffold explored in medicinal chemistry for enzyme inhibition and receptor modulation [2]. It is currently available only through specialty chemical vendors for non-clinical research purposes.

Why Generic Substitution Fails for N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide (CAS 1105246-87-4): Structural Nuances Preventing Interchangeability with In-Class Analogs


Although several oxalamide-based research compounds share the C₁₄H₁₉N₃O₅S formula, substitution at the same phenyl position is not interchangeable because the specific placement of the 1,1-dioxidoisothiazolidin-2-yl group (meta vs. para) and the length of the hydroxyalkyl chain (hydroxypropyl vs. hydroxyethyl) creates distinct hydrogen-bonding topologies, lipophilicity profiles, and steric environments that can diverge significantly in biological recognition events [1]. In the absence of target-specific SAR data, these structural variances preclude any assumption of functional equivalence; therefore, researchers cannot substitute the meta-substituted, hydroxypropyl-bearing target compound with its para- or methyl-substituted isomers without risking altered binding, solubility, or metabolic stability outcomes [2].

Quantitative Differentiation Evidence for N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide (CAS 1105246-87-4) vs. Closest Analogs


Evidentiary Gap Advisory: No Published Quantitative Head-to-Head Data Available for Selection Differentiation

A comprehensive search of PubMed, Google Patents, PubChem BioAssay, BindingDB, and ChEMBL returned zero peer-reviewed studies, patents, or public biological assay records in which the compound N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide (CAS 1105246-87-4) was tested alongside any identifiable comparator compound under quantifiable conditions. Adjacent analogs—including the para-substituted isomer (CAS 1105245-78-0), the 4-chloro-3-substituted variant, and the 2-methyl-5-substituted/hydroxyethyl variant—are likewise absent from the published SAR literature. Consequently, no IC₅₀, Kᵢ, LogP, solubility, metabolic stability, or selectivity ratio data can be attributed to this compound, and no quantitative differentiation claim against any named comparator can be substantiated [1].

Chemical procurement Medicinal chemistry research Oxalamide SAR

Structural Differentiation: Meta- vs. Para-Substitution Geometry

The target compound bears the 1,1-dioxidoisothiazolidin-2-yl substituent at the meta position of the central phenyl ring, whereas the closest commercially cataloged isomer (CAS 1105245-78-0) places the identical substituent at the para position [1]. This regioisomeric difference alters the vector of the sulfonamide dipole and the angle of the oxalamide linkage relative to the hydroxypropyl tail. In related oxalamide series, such positional shifts have been shown to affect target binding by >10-fold, as demonstrated in the human soluble epoxide hydrolase oxyoxalamide inhibitor program where analogous regioisomeric changes altered IC₅₀ values from low nanomolar to micromolar ranges [2]. No experimental binding data for the meta vs. para isomers of this specific scaffold are available; the differentiation is structural and class-level inferential only.

Isosterism Regioisomer comparison Medicinal chemistry

Side-Chain Differentiation: Hydroxypropyl (C3) vs. Hydroxyethyl (C2) Linker Length

The target compound incorporates an N2-(3-hydroxypropyl) side chain, providing a three-carbon spacer between the oxalamide carbonyl and the terminal hydroxyl group. A close analog (N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide, CAS 1105215-20-0) instead contains a two-carbon hydroxyethyl chain [1]. The additional methylene unit theoretically increases conformational flexibility and may modulate intramolecular hydrogen bonding between the terminal OH and the oxalamide backbone. In broader medicinal chemistry practice, manipulating hydroxyalkyl linker length alters aqueous solubility (e.g., from 0.1 to >1 mg/mL in related series) and metabolic clearance rates, though no comparative data exist for this specific compound pair [2]. This distinction is critical for applications where solubility or metabolic stability profiles must be matched to assay conditions.

Linker optimization Hydrogen bonding Solubility

Phenyl Ring Substitution: Unsubstituted vs. Chloro- or Methyl-Decorated Analogs and Lipophilicity Implications

The target compound presents an unsubstituted phenyl ring (apart from the dioxidoisothiazolidin moiety), in contrast to analogs bearing a 4-chloro substituent (N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide) or a 2-methyl group (N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide) [1]. The presence or absence of these substituents is expected to modulate lipophilicity (estimated ΔcLogP ≈ +0.5 to +1.0 for chloro- and methyl-substituted analogs relative to the unsubstituted target), based on established Hansch-Leo substituent constants (π = +0.71 for Cl, π = +0.56 for CH₃) [2]. Higher lipophilicity may enhance membrane permeability but also increase cytochrome P450-mediated oxidative metabolism and plasma protein binding. In the absence of experimental LogD or metabolic stability data for this series, these calculated differences represent class-level expectations only.

Lipophilicity Metabolic stability Off-target binding

Purity and Analytical Characterization as a Procurement Differentiator

Vendor-reported purity for N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide is typically ≥95%, with characterization by NMR and LCMS . However, no inter-vendor or batch-to-batch comparative purity studies are publicly available, and no certificate-of-analysis-level data comparing the target compound against its positional isomer (CAS 1105245-78-0) or other analogs have been published. In the absence of such data, procurement decisions must rely on individual vendor-provided certificates of analysis specific to the lot offered.

Quality control Procurement specification Analytical chemistry

Recommended Application Scenarios for N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide (CAS 1105246-87-4) Based on Structural Attributes and Class Precedents


Medicinal Chemistry Scaffold Exploration for Prolyl Hydroxylase or Epoxide Hydrolase Inhibition

The oxalamide core, when linked to an aromatic amine bearing a cyclic sulfonamide, aligns with pharmacophoric elements found in prolyl hydroxylase inhibitors (oxalyl amino acid derivatives) and soluble epoxide hydrolase inhibitors (oxyoxalamides) [1]. The target compound's specific meta-substitution and hydroxypropyl linker provide a distinct topological variant for SAR expansion, where researchers can probe how regioisomerism and linker length influence target engagement [2]. Given the class precedent that small structural modifications yield substantial potency differences, this compound offers a building block for systematic SAR exploration.

Regioisomer-Dependent Binding Studies (Meta vs. Para Selectivity)

The availability of both the meta-substituted target (CAS 1105246-87-4) and the para-substituted isomer (CAS 1105245-78-0) from commercial vendors enables direct comparative studies to determine whether a given biological target discriminates between these substitution patterns [1]. Such studies can reveal critical structure–activity information, as the spatial orientation of the dioxidoisothiazolidine ring may govern hydrogen-bonding interactions and steric complementarity with protein binding pockets.

Linker-Length Optimization in Biochemical Assay Development

The 3-hydroxypropyl chain of the target compound offers an additional methylene unit compared to the 2-hydroxyethyl analogs in the same series, potentially affecting solubility, linker flexibility, and the positioning of the terminal hydroxyl group for hydrogen bonding [1]. Researchers fine-tuning assay conditions—particularly for crystallography, biophysical binding assays, or cellular permeability studies—can evaluate this compound alongside the shorter-linker variants to optimize the linker moiety.

Lipophilicity-Matched Probe Molecule for Aqueous In Vitro Systems

The absence of lipophilic substituents (chloro, methyl) on the phenyl ring of the target compound is expected to result in a lower cLogP compared to chloro- or methyl-substituted analogs [1]. This property may make the target compound more suitable for aqueous biochemical assays where high aqueous solubility and low non-specific binding are critical, providing a cleaner profile for primary screening cascades.

Quote Request

Request a Quote for N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.